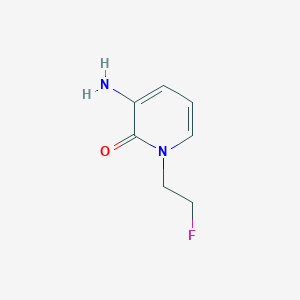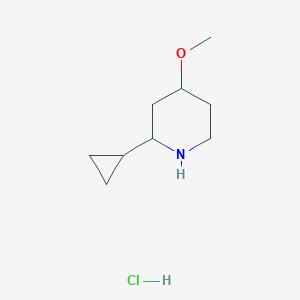
2-Cyclopropyl-4-methoxypiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-4-methoxypiperidine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Optically Active Compounds : A study by Matsumura et al. (2000) describes the synthesis of optically active 2,3-methanopipecolic acid, utilizing a process that involves electrochemical oxidation and cyclopropanation with high diastereoselectivity (Matsumura et al., 2000).
Creation of Conformationally Constrained Homoserine Analogues : Occhiato et al. (2011) report a diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives. These compounds are considered useful as conformational probes and in drug discovery (Occhiato et al., 2011).
Development of Novel Derivatives for Neurotransmitter Receptors : Onajole et al. (2016) synthesized novel derivatives of 3-[(1-methyl-2(S)-pyrrolidinyl)methoxy]-5-cyclopropylpyridine as potential α4β2-nicotinic acetylcholine receptor agonists, showing promise in antidepressant and antipsychotic applications (Onajole et al., 2016).
Exploration of Antimicrobial Properties : Issayeva et al. (2019) investigated the synthesis and antimicrobial activity of N-ethoxyethylpiperidine derivatives, introducing cyclopropane and fluorophenyl fragments into their structures (Issayeva et al., 2019).
Advanced Chemical Procedures
Advanced Synthesis Techniques : The work by Faler and Joullié (2007) demonstrates the synthesis of constrained neurotransmitter analogues, utilizing the Ti(IV)-mediated cyclopropanation reaction for creating substituted 2-phenylcyclopropylamines (Faler & Joullié, 2007).
Development of Piperidine Derivatives : Okitsu et al. (2001) researched the efficient synthesis of piperidine derivatives, exploring metal triflate-catalyzed diastereoselective nucleophilic substitution reactions (Okitsu et al., 2001).
Properties
IUPAC Name |
2-cyclopropyl-4-methoxypiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-8-4-5-10-9(6-8)7-2-3-7;/h7-10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYAFLTVRDKJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC(C1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2499585.png)
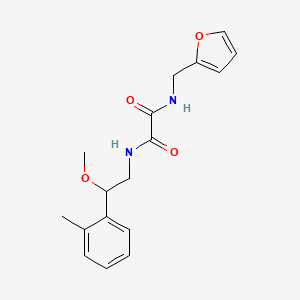
![3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2499590.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2499591.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499598.png)
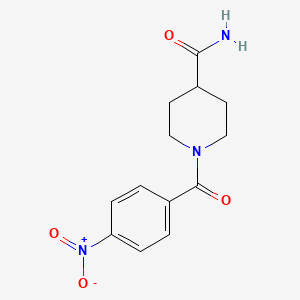
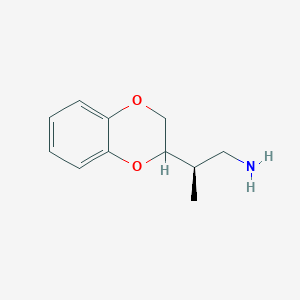
![2-{1-[(Oxan-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2499602.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
